4-Méthyl-1,3-dioxolane

Vue d'ensemble

Description

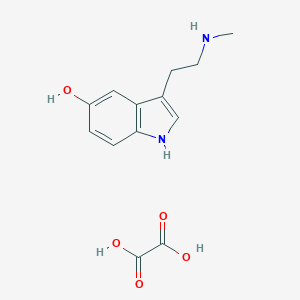

4-Methyl-1,3-dioxolane: is an organic compound with the molecular formula C4H8O2 . It is a cyclic ether, specifically a dioxolane, which is characterized by a five-membered ring containing two oxygen atoms. The compound is known for its stability and is used in various chemical applications .

Applications De Recherche Scientifique

4-Methyl-1,3-dioxolane has several applications in scientific research and industry:

Mécanisme D'action

Target of Action

4-Methyl-1,3-dioxolane is an organic compound that has been found to have inhibitory effects on monooxygenase activities in vitro with nasal and hepatic microsomes from rats and rabbits . Monooxygenases are enzymes that incorporate one hydroxyl group into substrates in many metabolic processes. Therefore, the primary targets of 4-Methyl-1,3-dioxolane are these monooxygenase enzymes.

Mode of Action

It is known to perform an anticholinergic function . Anticholinergics are substances that block the neurotransmitter acetylcholine in the central and the peripheral nervous system. These agents inhibit parasympathetic nerve impulses by selectively blocking the binding of the neurotransmitter acetylcholine to its receptor in nerve cells. The nerve fibers of the parasympathetic system are responsible for the involuntary movement of smooth muscles present in the gastrointestinal tract, urinary tract, lungs, etc. Anticholinergics are divided into three categories in accordance with their specific targets in the central and/or peripheral nervous system: antimuscarinic agents, ganglionic blockers, and neuromuscular blockers.

Biochemical Pathways

4-Methyl-1,3-dioxolane is involved in the biochemical pathway of monooxygenase activity. Monooxygenases are a group of enzymes that catalyze the incorporation of one atom of oxygen into an organic substrate in the presence of NADPH and O2, while the other atom of oxygen is reduced to water. They play a crucial role in the metabolism of a wide range of endogenous compounds and xenobiotics. By inhibiting these enzymes, 4-Methyl-1,3-dioxolane can affect the metabolism of these compounds .

Result of Action

The molecular and cellular effects of 4-Methyl-1,3-dioxolane’s action would depend on its specific targets and mode of action. Given its inhibitory effects on monooxygenase activities, it could potentially affect the metabolism of various endogenous compounds and xenobiotics, leading to changes in their levels and activity in the body .

Action Environment

The action, efficacy, and stability of 4-Methyl-1,3-dioxolane can be influenced by various environmental factors. These could include the pH and composition of the biological medium in which it is present, the presence of other interacting molecules, and physical factors such as temperature and pressure. For instance, its inhibitory effects on monooxygenase activities were observed in vitro with nasal and hepatic microsomes from rats and rabbits , suggesting that the cellular environment can impact its activity.

Analyse Biochimique

Biochemical Properties

It has been observed that small changes in the chemical structure of 4-Methyl-1,3-dioxolane derivatives can have a pronounced impact on the supercooled dynamics of the compounds .

Molecular Mechanism

It has been observed that the molecular dynamics of 4-Methyl-1,3-dioxolane derivatives can be investigated using broadband dielectric spectroscopy (BDS) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. A common method involves the reaction of formaldehyde with 1,2-ethanediol under acidic conditions . The reaction typically requires heating to around 60°C and the use of a solvent to facilitate the process .

Industrial Production Methods: In industrial settings, the production of 4-Methyl-1,3-dioxolane often involves continuous processes with efficient removal of water to drive the reaction to completion. This can be achieved using a Dean-Stark apparatus or molecular sieves . Catalysts such as toluenesulfonic acid or Lewis acids like zirconium tetrachloride are commonly used to enhance the reaction rate and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methyl-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or osmium tetroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.

Common Reagents and Conditions:

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Organolithium reagents (RLi) and Grignard reagents (RMgX) are frequently used in substitution reactions.

Major Products:

Oxidation: The oxidation of 4-Methyl-1,3-dioxolane can lead to the formation of lactones or related cleavage products.

Reduction: Reduction typically yields alcohols or ethers depending on the specific conditions and reagents used.

Substitution: Substitution reactions can produce a variety of substituted dioxolanes depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

1,3-Dioxane: A six-membered ring analog of 1,3-dioxolane with similar chemical properties but different ring size.

2-Methyl-1,3-dioxolane: A structural isomer with a methyl group at a different position, affecting its reactivity and stability.

1,3-Dioxolane: The parent compound without the methyl substitution, used in similar applications but with slightly different properties.

Uniqueness: 4-Methyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group enhances its stability and makes it a valuable additive in various industrial applications, particularly in the field of energy storage .

Propriétés

IUPAC Name |

4-methyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-4-2-5-3-6-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUOHGKIOVRDKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883643 | |

| Record name | 1,3-Dioxolane, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Methyl-1,3-dioxolane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11640 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1072-47-5 | |

| Record name | 4-Methyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 4-Methyl-1,3-dioxolane has a molecular formula of C4H8O2 and a molecular weight of 88.11 g/mol.

A: While the provided research papers don't offer detailed spectroscopic analysis, they utilize techniques like 1H NMR spectroscopy to determine copolymer composition and assign configurations of 4-Methyl-1,3-dioxolane derivatives. [, ]

A: Yes, 4-Methyl-1,3-dioxolane can be synthesized via the acetalization of propylene glycol with aldehydes like formaldehyde or acetaldehyde. Strong mineral acids or acidic cation exchange resins catalyze this reversible reaction. []

A: 4-Methyl-1,3-dioxolane can undergo ring-opening polymerization, yielding a polymer with alternating oxypropylene and oxymethylene units. This process reaches an equilibrium between monomer and polymer. []

A: The presence of methyl substituents significantly impacts the cationic polymerizability of 1,3-dioxolanes. The polymerization of 4-Methyl-1,3-dioxolane is influenced by temperature, with specific thermodynamic parameters governing the equilibrium between monomer and polymer. []

A: Yes, dimethyl-substituted 1,3-dioxolanes show much lower polymerization tendencies compared to 4-Methyl-1,3-dioxolane. For instance, only liquid oligomers form from cis-4,5-dimethyl-1,3-dioxolane, while 4,4-dimethyl- and trans-4,5-dimethyl-1,3-dioxolanes resist polymerization above -78°C. []

A: Perfluoropolymers, like poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) or poly(PFMMD), demonstrate potential for membrane gas separation. Their dioxolane structure contributes to lower permeability and enhanced selectivity compared to commercial fluoropolymers. [, ]

A: Poly(PFMD) and poly(PFMMD) exhibit advantageous separation properties for gas pairs like He/H2, He/CH4, and N2/CH4, making them potentially suitable for various industrial applications. []

A: Propylene Carbonate (PC) in lithium-ion batteries can undergo oxidative decomposition, primarily on the cathode. This process generates carbon dioxide (CO2) and radical cations. []

A: Yes, 2-ethyl-4-methyl-1,3-dioxolane (EMD) has been identified as a previously unreported decomposition byproduct of Propylene Carbonate in supercapacitors, highlighting the complex degradation pathways in these systems. []

A: Techniques like Closed Loop Stripping Analysis (CLSA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) enable the identification and quantification of odorous compounds, including 4-Methyl-1,3-dioxolane derivatives, at trace levels in water samples. [, ]

A: Research has identified certain 1,3-dioxanes and 1,3-dioxolanes, including 2-ethyl-5,5-dimethyl-1,3-dioxane (2EDD) and isomers of 2-ethyl-4-methyl-1,3-dioxolane (2EMD), as malodorous compounds in water sources, impacting taste and odor. These compounds have been linked to industrial discharges, highlighting the importance of proper waste management. [, ]

A: 4-Methyl-1,3-dioxolane exhibits partial miscibility with water, meaning it dissolves to a certain extent, forming a two-phase system beyond its solubility limit. []

A: While the provided research focuses on 4-Methyl-1,3-dioxolane and its derivatives, exploring alternative cyclic acetals or different chemical modifications could lead to compounds with improved properties for applications like gas separation membranes or electrolytes in energy storage devices. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxaspiro[2.3]hexane](/img/structure/B94672.png)

![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-diphenoxy-](/img/structure/B94681.png)